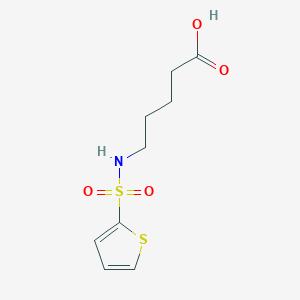

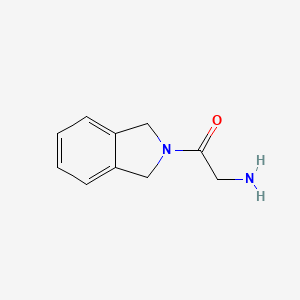

![molecular formula C8H6F3N3 B1445096 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine CAS No. 1343040-93-6](/img/structure/B1445096.png)

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine

概要

説明

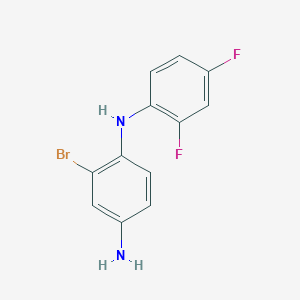

“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a chemical compound with the empirical formula C10H10F3N3 . It is a solid substance and is part of a class of compounds known as imidazopyridines, which have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

A method for the synthesis of imidazo[1,2-a]pyridine derivatives involves a photosensitizer-free visible-light-promoted method for direct trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . The reaction occurs under mild conditions and is tolerant of various functional groups .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a fused bicyclic 5,6 heterocycle . The trifluoromethyl group is attached to the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” include its synthesis from 2-aminopyridines and α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is a solid substance . Its molecular weight is 229.20 . The compound’s InChI key is JKNDDHPIHLMVTH-UHFFFAOYSA-N .科学的研究の応用

Medicinal Chemistry: Antiviral and Antibacterial Agents

Imidazo[1,2-a]pyridines, the class of compounds to which our compound of interest belongs, have shown promising bioactivity, including antiviral and antibacterial properties . The trifluoromethyl group could potentially enhance these properties by increasing the compound’s lipophilicity, thus improving cell membrane penetration and overall bioavailability.

Pharmaceutical Synthesis: Sedatives and Anxiolytics

Some synthetic drugs containing the imidazo[1,2-a]pyridine unit have been commercialized, such as the sedative Zolpidem and the anxiolytic Alpidem . The presence of the trifluoromethyl group in our compound might influence the binding affinity to GABA receptors, which are the targets for these types of drugs.

Cancer Research: Cyclin-Dependent Kinase Inhibitors

This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors , which are crucial in the regulation of cell cycle progression. The structural features of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine could be explored for the development of new anticancer drugs targeting CDKs.

Material Science: Optoelectronic Devices

Imidazo[1,2-a]pyridines have potential applications in materials science , particularly in the development of optoelectronic devices . The electronic properties imparted by the trifluoromethyl group could be beneficial in enhancing the performance of such devices.

Chemical Synthesis: Catalyst-Free Methods

A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed, which is environmentally benign and economically advantageous . The trifluoromethyl group in our compound could provide additional stability and reactivity in such synthesis methods.

Neuropharmacology: Calcium Channel Blockers

Imidazo[1,2-a]pyridines are known to act as calcium channel blockers . Research into 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine could lead to the development of new drugs for neurological disorders that are treated with calcium channel blockers.

Biochemistry: GABA A Receptor Modulators

The compound’s potential as a GABA A receptor modulator is significant, given the role of these receptors in various neurological processes . The trifluoromethyl group could modify the interaction with the receptor, offering a pathway for the development of novel therapeutics.

Environmental Chemistry: Green Chemistry Applications

The synthesis of imidazo[1,2-a]pyridines can be aligned with green chemistry principles, reducing the environmental impact of chemical processes . The compound’s inherent stability might reduce the need for harsh conditions, aligning with sustainable practices.

作用機序

While the specific mechanism of action for “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety information available indicates that “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .

将来の方向性

Imidazo[1,2-a]pyridine derivatives, including “2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine”, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) , suggesting potential future directions in the development of new drugs for these conditions.

特性

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWPGOILORVYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

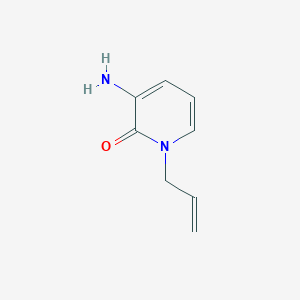

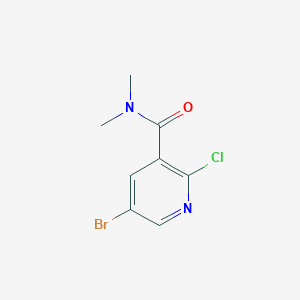

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

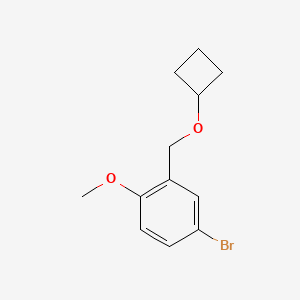

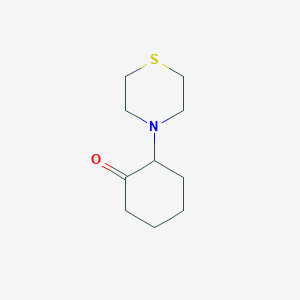

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

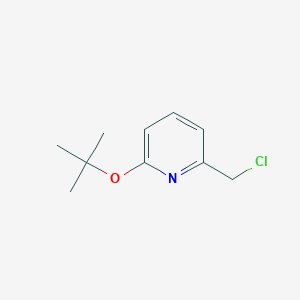

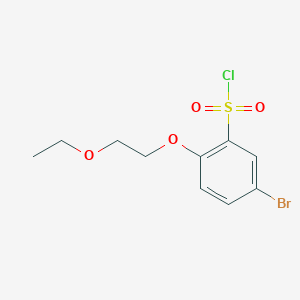

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)